Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate
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Overview
Description
Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzoate ester functional group, which is often utilized in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate typically involves multiple steps, starting with the preparation of the sulfonylamino intermediate. This intermediate is then reacted with acetyl chloride under controlled conditions to form the acetylated product. The final step involves esterification with methanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with enzyme activity by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate
- Methyl 4-[[2-[(4-methoxyphenyl)sulfonylamino]acetyl]oxymethyl]benzoate
Uniqueness
Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate is unique due to its specific sulfonylamino and acetyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-13-3-9-16(10-4-13)26(22,23)19-11-17(20)25-12-14-5-7-15(8-6-14)18(21)24-2/h3-10,19H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPATQXERZKIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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